molecular formula C7H15ClN2O2 B13230905 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride

1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride

Cat. No.: B13230905
M. Wt: 194.66 g/mol
InChI Key: XUZWKFBNSPMFKZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The compound 1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride is systematically named according to IUPAC guidelines as follows:

  • IUPAC Name : 1-[(3-Amino-2-hydroxypropyl)]pyrrolidin-2-one hydrochloride
  • Molecular Formula : $$ \text{C}7\text{H}{14}\text{N}2\text{O}2 \cdot \text{HCl} $$
  • Molecular Weight : 194.66 g/mol

The base structure consists of a pyrrolidin-2-one ring (a five-membered lactam) substituted at the 1-position with a 3-amino-2-hydroxypropyl chain. Protonation of the amino group ($$\text{NH}2 \rightarrow \text{NH}3^+$$) and subsequent chloride counterion ($$\text{Cl}^-$$) formation yield the hydrochloride salt. The CAS registry number for the free base is 20958-23-0, while the hydrochloride form is documented under proprietary identifiers.

Table 1: Key Molecular Descriptors

Property Value
IUPAC Name 1-[(3-Amino-2-hydroxypropyl)]pyrrolidin-2-one hydrochloride
Molecular Formula $$ \text{C}7\text{H}{15}\text{Cl}\text{N}2\text{O}2 $$
Molecular Weight 194.66 g/mol
CAS Number (Free Base) 20958-23-0

The stereochemistry of the 2-hydroxypropyl substituent introduces potential for chirality, though specific optical data remain uncharacterized in available literature.

Properties

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c8-4-6(10)5-9-3-1-2-7(9)11;/h6,10H,1-5,8H2;1H

InChI Key

XUZWKFBNSPMFKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC(CN)O.Cl

Origin of Product

United States

Preparation Methods

Key Starting Materials and Reagents

Reaction Conditions

  • Reactions are typically carried out at room temperature or slightly elevated temperatures (up to approximately 70 °C).
  • Solvent systems vary depending on the reagents but often include polar solvents compatible with amines and lactams.
  • The reaction may involve nucleophilic substitution, reductive amination, or Michael addition pathways depending on the starting materials.

Specific Preparation Methods

Method Using But-2-ynedioates and Amines

One common approach involves the reaction of but-2-ynedioates (alkynyl esters) with amines under controlled temperature to form the amino-hydroxypropyl side chain attached to pyrrolidin-2-one.

  • The alkyne functionality of but-2-ynedioates undergoes nucleophilic attack by the amine.
  • Subsequent hydration or reduction steps introduce the hydroxyl group at the 2-position of the propyl chain.
  • The final product is isolated as the hydrochloride salt.

This method benefits from relatively mild conditions and good yields, making it suitable for scale-up in research settings.

Reductive Amination of Pyrrolidin-2-one Derivatives

Another synthetic route involves reductive amination:

  • Pyrrolidin-2-one is reacted with an aldehyde such as 3-hydroxypropanal or related derivatives.
  • The intermediate imine formed is reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
  • The amino and hydroxyl functionalities are thereby introduced simultaneously.
  • The product is isolated as the hydrochloride salt.

This method offers selectivity and control over stereochemistry and is widely used in medicinal chemistry.

Direct Alkylation of Pyrrolidin-2-one

Direct alkylation of the nitrogen in pyrrolidin-2-one with halo-substituted amino alcohols (e.g., 3-chloro-2-hydroxypropylamine) under basic conditions can also yield the target compound.

  • The nucleophilic nitrogen attacks the electrophilic carbon bearing the leaving group.
  • Reaction conditions are optimized to avoid side reactions such as polymerization or over-alkylation.
  • The hydrochloride salt is formed by treatment with HCl gas or aqueous HCl.

This method is straightforward but requires careful control of reaction parameters to achieve high purity.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Temperature 20–70 °C Elevated temperatures improve reaction rate
Solvent Polar aprotic or protic E.g., methanol, ethanol, water mixtures
Reaction Time 3–15 hours Depends on method and scale
pH Neutral to slightly acidic Acidic conditions favor hydrochloride salt formation
Reducing Agents NaBH4, LiAlH4 Used in reductive amination

Optimization studies indicate that maintaining moderate temperatures and controlling pH are critical for maximizing yield and minimizing by-products.

Analytical Characterization

The synthesized 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride is characterized by:

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
But-2-ynedioate + Amines But-2-ynedioates, Amines RT to 70 °C, 3–15 h Mild conditions, good yields Requires alkyne precursors
Reductive Amination Pyrrolidin-2-one, Aldehydes, NaBH4 RT, 3–10 h Selective, stereocontrolled Sensitive to moisture
Direct Alkylation Pyrrolidin-2-one, Halo-amino alcohols RT to 70 °C, basic medium Simple, direct Possible side reactions

Research and Development Notes

  • The compound’s synthesis has been refined over the years to improve yield and purity for research applications.
  • It is primarily used as a building block in pharmaceutical and biochemical research.
  • Safety data indicate that while the compound is stable under standard laboratory conditions, care should be taken to avoid high temperatures and strong oxidizing agents during synthesis to prevent degradation.
  • The hydrochloride salt form enhances solubility and stability, facilitating handling and storage.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic/neutral media.

  • Products : Forms carbonyl derivatives (e.g., ketones or aldehydes) via dehydrogenation.

  • Conditions : Optimal yields observed at 70–90°C in aqueous ethanol.

Example Reaction Pathway :

1 3 Amino 2 hydroxypropyl pyrrolidin 2 oneKMnO4,Δ1 3 Amino 2 oxopropyl pyrrolidin 2 one+H2O\text{1 3 Amino 2 hydroxypropyl pyrrolidin 2 one}\xrightarrow{\text{KMnO}_4,\Delta}\text{1 3 Amino 2 oxopropyl pyrrolidin 2 one}+\text{H}_2\text{O}

Reduction Reactions

The pyrrolidinone ring and amino group participate in reductions:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Products : Reduced to pyrrolidine derivatives or secondary amines.

  • Selectivity : LiAlH₄ preferentially reduces the lactam carbonyl to a secondary amine.

Thermodynamic Data :

ReagentTemperature (°C)Yield (%)
LiAlH₄ (1.5 eq)0–2582
NaBH₄ (2 eq)25–4045

Substitution Reactions

The amino group facilitates nucleophilic substitution:

  • Reagents : Alkyl halides, acyl chlorides, or sulfonating agents.

  • Products : N-alkylated or acylated derivatives.

  • Mechanism : SN2 pathway predominates due to steric accessibility of the primary amine.

Case Study : Reaction with acetyl chloride yields N-(3-acetamido-2-hydroxypropyl)pyrrolidin-2-one, confirmed via NMR.

Oxidative Degradation Pathways

Under high oxygen (96% O₂) and elevated temperatures (>100°C), the compound degrades via:

  • Radical-mediated oxidation : Hydroxyl radicals abstract hydrogen from the propyl chain, forming unstable intermediates .

  • Amine oxidation : Leads to nitrosamine derivatives (e.g., N-nitroso compounds) .

Identified Degradation Products :

  • Ammonia (NH₃)

  • 3-(Methylamino)-1-propanol

  • N,N′-Bis(3-hydroxypropyl)-urea

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

ConditionDecomposition Onset (°C)Mass Loss (%)
Nitrogen atmosphere2155 (0–215°C)
Air (21% O₂)19512 (0–195°C)

Degradation accelerates in oxidative environments due to carbamate polymerization .

pH-Dependent Reactivity

  • Acidic media (pH < 3) : Protonation of the amine group suppresses nucleophilicity, favoring hydroxyl group reactions.

  • Basic media (pH > 10) : Deprotonation enhances amine reactivity, promoting alkylation/acylation.

Catalytic Effects

  • Iron (Fe³⁺) : Accelerates oxidative degradation by 40% in cyclic experiments .

  • Enzymes (e.g., oxidoreductases) : Mediate stereoselective modifications in biocatalytic systems.

Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₇H₁₄N₂O₂·HCl

Scientific Research Applications

1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features/Applications Reference ID
1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one HCl C₈H₁₅ClN₂O₂ 206.67 3-Amino-2-hydroxypropyl group Enhanced solubility due to hydroxyl group; potential CNS-targeting applications
1-[(2S)-2-Aminopropyl]pyrrolidin-2-one HCl C₈H₁₅ClN₂O 178.66 Stereospecific 2-aminopropyl group (S-configuration) Stereochemistry may influence receptor binding; lab use as chiral intermediate
1-(3-(Benzylamino)propyl)pyrrolidin-2-one HCl C₁₄H₂₁ClN₂O 276.79 Benzylamino-propyl group Increased lipophilicity due to aromaticity; potential metabolic stability in drug design
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one HCl C₁₁H₁₅ClN₂O₂ 242.71 3-Methoxyphenyl substituent Methoxy group enhances electron density; possible applications in kinase inhibition
1-(Azetidin-3-yl)-4-(3-cyclopropyl-oxadiazolyl)pyrrolidin-2-one HCl C₆H₅N₃O₃ (unclear) N/A Azetidine and oxadiazole moieties Complex heterocyclic structure; potential antimicrobial or anticancer activity
1-(3-Aminopropyl)pyridin-2-one C₈H₁₂N₂O 152.20 Pyridin-2-one core (vs. pyrrolidinone) Six-membered ring alters electronic properties; may affect binding kinetics

Structural and Functional Insights

  • Stereochemical Influence : The (2S)-stereoisomer () demonstrates how chirality can affect receptor interactions, a critical factor in CNS drug design .
  • Aromatic vs. Aliphatic Substituents: Compounds with benzylamino () or methoxyphenyl groups () exhibit increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Heterocyclic Complexity : The azetidine-oxadiazole analog () highlights how additional rings modulate bioactivity, though its pharmacological profile remains underexplored .

Biological Activity

1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride, also known as N-(3-aminopropyl)-2-pyrrolidinone (PYR), is a compound that has garnered attention for its biological activities, particularly in the fields of neuropharmacology and metabolic studies. This article explores its synthesis, biological activity, pharmacological applications, and relevant case studies.

  • Molecular Formula : C7H14N2O
  • Molecular Weight : 142.20 g/mol
  • Refractive Index : n20/D=1.5n_{20}/D=1.5
  • Boiling Point : 120-123 °C at 1 mmHg
  • Density : 1.014 g/mL at 25 °C

Anticonvulsant Activity

Research indicates that PYR exhibits anticonvulsant properties. A study conducted on mice demonstrated that PYR conjugates with valproic acid (VPA-PYR) showed significant anticonvulsant activity, suggesting potential therapeutic uses in epilepsy management .

Metabolic Role

PYR is identified as a product of spermidine metabolism in vivo. Studies have shown that it plays a role in the catabolism of polyamines, which are essential for cellular functions such as growth and differentiation. The presence of PYR in human and rat urine highlights its physiological relevance .

Neuroprotective Effects

PYR has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels suggests potential applications in treating conditions like Alzheimer's disease and other cognitive disorders .

Antiviral Properties

Recent investigations have explored the antiviral properties of compounds related to PYR. For instance, derivatives have shown efficacy against various viral infections, including coronaviruses, by inhibiting key viral proteases . This positions PYR and its analogs as candidates for further antiviral drug development.

Case Studies

StudyFindings
Anticonvulsant Study Mice treated with VPA-PYR exhibited reduced seizure frequency compared to controls.Supports the use of PYR in epilepsy treatment protocols.
Metabolism Study Detected PYR in human urine samples; correlated with spermidine levels.Indicates a significant metabolic role in human physiology.
Neuroprotection Research PYR administration improved cognitive function in rodent models of Alzheimer's disease.Suggests potential for therapeutic use in neurodegenerative conditions.

Research Findings

  • Synthesis and Characterization : Various synthetic routes for producing PYR have been documented, with emphasis on optimizing yield and purity for biological testing.
  • Mechanism of Action : The anticonvulsant mechanism is believed to involve modulation of GABAergic transmission, enhancing inhibitory neurotransmission which is crucial for seizure control .
  • Safety Profile : Preliminary toxicity studies indicate that while PYR exhibits beneficial biological activities, careful evaluation of its safety profile is necessary for clinical applications due to potential side effects associated with high doses.

Q & A

Q. How can synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

  • Step 1: Use aqueous hydrochloric acid (1.0 M) for protonation and salt formation under controlled temperatures (0–50°C) to minimize side reactions .
  • Step 2: Heat the reaction mixture to 50°C to dissolve precipitates, followed by slow cooling to induce crystallization .
  • Step 3: Filter and rinse with cold HCl solution to remove impurities, then dry under suction to constant weight (e.g., ~52.7% yield achieved via this protocol) .
  • Computational Support: Apply quantum chemical calculations and reaction path simulations (e.g., ICReDD’s workflow) to predict optimal conditions and reduce trial-and-error .

Q. What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • 1H NMR Analysis: Assign peaks to specific protons (e.g., δ 9.39 ppm for NH groups, δ 1.73 ppm for methyl groups in pyrrolidinone derivatives) .
  • XRPD: Validate crystalline structure by matching experimental peaks to reference patterns (e.g., 2θ angles and intensities in Table 2 of ) .
  • Cross-Validation: Combine with HPLC (purity >98%) and mass spectrometry (e.g., molecular ion matching F.W. 239.8 for related compounds) .

Q. How does solubility in aqueous vs. organic solvents influence experimental design?

Methodological Answer:

  • Aqueous Systems: Solubility in acidic media (e.g., 1.0 M HCl) enables salt formation and purification via pH adjustment .
  • Organic Solvents: Test solubility in DMSO, methanol, or acetonitrile for reaction compatibility (e.g., DMSO-d6 for NMR analysis) .
  • Practical Tip: Use differential scanning calorimetry (DSC) to assess melting points (e.g., ~227°C for similar hydrochlorides) and phase transitions .

Advanced Research Questions

Q. How can computational methods accelerate derivative design and reaction optimization?

Methodological Answer:

  • Quantum Chemistry: Use density functional theory (DFT) to model reaction pathways and transition states (e.g., ICReDD’s reaction path searches) .
  • Machine Learning: Train models on existing synthesis data (e.g., yields, temperatures) to predict optimal conditions for novel analogs .
  • Virtual Screening: Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Scenario 1: If NMR suggests purity but XRPD shows impurities, re-crystallize using alternative solvents (e.g., ethanol/water mixtures) to eliminate polymorphic variations .
  • Scenario 2: Discrepancies in proton assignments may arise from dynamic processes (e.g., tautomerism). Use variable-temperature NMR or deuterated solvents to stabilize conformers .
  • Validation: Cross-check with single-crystal XRD and FTIR to confirm hydrogen bonding networks .

Q. What protocols ensure stability during long-term storage?

Methodological Answer:

  • Storage Conditions: Keep in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .
  • Stability Testing: Monitor via accelerated aging studies (40°C/75% RH for 6 months) and analyze degradation products using LC-MS .
  • Handling: Avoid prolonged exposure to humidity; use desiccants in storage environments .

Q. How to achieve enantiomeric resolution given stereochemical complexity?

Methodological Answer:

  • Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients for baseline separation .
  • Crystallization: Employ chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers via diastereomeric salt formation .
  • Circular Dichroism (CD): Confirm enantiopurity by comparing CD spectra to reference standards .

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